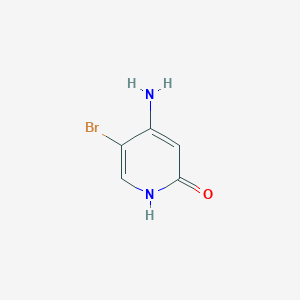

4-Amino-5-bromopyridin-2-ol

Description

Overview of Pyridinol Scaffolds in Modern Organic Chemistry

Pyridines and their derivatives are cornerstone scaffolds in organic chemistry. nih.gov As isosteres of benzene (B151609) where a methine group is replaced by a nitrogen atom, they form the core of numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. nih.govwikipedia.orgrsc.org The pyridine (B92270) nucleus is a key feature in a wide array of FDA-approved pharmaceuticals, highlighting its importance as a "privileged scaffold" in medicinal chemistry. rsc.org

The nitrogen atom in the pyridine ring imparts basicity and influences the ring's reactivity, making it generally more susceptible to nucleophilic substitution than benzene, particularly at the 2 and 4-positions. nih.govwikipedia.org

Pyridinols, which are hydroxyl-substituted pyridines, represent a particularly important subclass. They exhibit a range of chemical properties and biological activities. For instance, certain 3-pyridinol derivatives have been recognized as potent radical-trapping antioxidants, with some synthesized analogues proving to be among the most effective phenolic chain-breaking antioxidants known. acs.orgbeilstein-journals.org The pyridinol scaffold is a versatile platform used in the design and synthesis of novel compounds with potential therapeutic applications, such as targeting receptor tyrosine kinases involved in angiogenesis. rsc.org

Significance of Brominated and Aminated Pyridine Derivatives

The functionalization of the pyridine ring with bromine and amino groups introduces specific reactivity and properties that are highly valued in synthetic chemistry.

Brominated Pyridines: The introduction of a bromine atom onto a pyridine ring creates a valuable synthetic handle. mdpi.com Bromopyridines serve as critical intermediates for constructing more complex molecules through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. chempanda.com This allows for the attachment of diverse molecular fragments, a common strategy in drug discovery for exploring structure-activity relationships (SAR). nih.gov For example, 2-bromopyridine (B144113) is a precursor in the synthesis of antimalarial agents, and 4-bromopyridine (B75155) is used in the production of the prostate cancer drug abiraterone. chempanda.com While the direct bromination of pyridine can be challenging and may require harsh conditions, various methods, including the use of pyridine N-oxides, have been developed to achieve better control and regioselectivity. chempanda.comresearchgate.net

Aminated Pyridines: The amino group is a key functional group in many biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets like enzymes and receptors. The synthesis of aminopyridines can be achieved through classic methods like the Chichibabin reaction, which installs an amino group at the 2-position. wikipedia.org In medicinal chemistry, amino-substituted pyridine derivatives have been investigated for a wide range of therapeutic activities, including anticancer properties. nih.gov For example, 2-Amino-5-bromopyridine is a reagent used in the synthesis of complex polycyclic azaarenes. chemicalbook.com

| Functional Group | Significance in Organic Synthesis & Medicinal Chemistry |

| Pyridinol | A privileged scaffold in medicinal chemistry; core of many natural products and drugs; some derivatives are potent antioxidants. nih.govacs.orgrsc.org |

| Bromo Group | Versatile synthetic handle for cross-coupling reactions; allows for late-stage functionalization in drug discovery. mdpi.comchempanda.comnih.gov |

| Amino Group | Key pharmacophoric feature; acts as a hydrogen bond donor/acceptor for interaction with biological targets. nih.gov |

Positioning of 4-Amino-5-bromopyridin-2-ol in Heterocyclic Research

The compound this compound occupies a strategic position in heterocyclic research due to the convergence of its three key functional groups on a single, stable scaffold. It serves as a versatile building block for the synthesis of more elaborate molecules.

The research interest in this specific compound is driven by its potential as a precursor in drug discovery programs. The pyridin-2-ol core provides a biologically relevant framework. The amino group at the 4-position can be crucial for establishing interactions with a specific biological target. Simultaneously, the bromine atom at the 5-position offers a reliable point for chemical diversification. nih.gov This allows researchers to systematically modify the structure and investigate how these changes affect biological activity. This approach, where a bromo-substituted precursor is used for late-stage diversification via palladium-catalyzed reactions, is a powerful strategy for developing inhibitors for various targets, such as inflammatory kinases. nih.gov

In essence, this compound is not typically an end product but rather a valuable intermediate. Its trifunctional nature provides a platform for creating diverse chemical libraries, making it a highly useful tool for researchers aiming to develop novel, biologically active heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

4-amino-5-bromo-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5BrN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9) |

InChI Key |

QDJXGWFAHINCNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 5 Bromopyridin 2 Ol

Retrosynthetic Analysis and Key Disconnections for 4-Amino-5-bromopyridin-2-ol Synthesis

A retrosynthetic analysis of this compound suggests several plausible synthetic routes based on key bond disconnections. The primary disconnections considered are the C-Br, C-N (amino), and C-O (hydroxyl) bonds, each leading to different precursor molecules and strategic approaches.

C5-Br Disconnection: This is often the most intuitive approach, leading to the precursor 4-Aminopyridin-2-ol . The synthesis would then involve a late-stage, regioselective electrophilic bromination at the C5 position. The success of this route is highly dependent on the directing effects of the existing amino and hydroxyl groups, which are strongly activating. Controlling the reaction to achieve mono-bromination at the desired position, ortho to the hydroxyl group and meta to the amino group, is the critical challenge.

C4-N Disconnection: This strategy begins with a dihalogenated pyridinol, such as a hypothetical 5-Bromo-4-halopyridin-2-ol . The synthesis would then proceed via a regioselective nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed amination to install the amino group at the C4 position. The viability of this pathway relies on the differential reactivity of the halogens at the C4 and C5 positions, allowing for selective substitution at C4.

C2-O Disconnection: A third pathway involves disconnecting the hydroxyl group, suggesting a starting material like 4-Amino-5-bromopyridine . The final step would be the introduction of the hydroxyl group at the C2 position. This can be challenging but might be achieved through oxidation of the pyridine (B92270) N-oxide followed by rearrangement, or via a diazotization-hydrolysis sequence on a corresponding 2-amino precursor, though this would require a different starting material.

These primary disconnections form the strategic foundation for the classical and novel synthetic methods detailed in the subsequent sections.

Classical Synthetic Approaches for this compound

Classical synthetic methods provide a robust toolkit for the construction of substituted pyridines, relying on fundamental organic reactions tailored to the specific electronic nature of the pyridine ring.

Regioselective Halogenation Strategies of Pyridinols

The introduction of a bromine atom onto a pre-functionalized pyridine ring is a common and effective strategy. In the context of synthesizing this compound from a 4-Aminopyridin-2-ol precursor, the key is controlling the regioselectivity of the electrophilic bromination. The amino and hydroxyl groups are both strongly ortho-, para-directing and activating, which can lead to a mixture of products, including poly-brominated species.

A well-documented related procedure is the bromination of 2-aminopyridine, which yields 2-amino-5-bromopyridine. orgsyn.orgheteroletters.org In this reaction, the amino group at C2 directs the incoming electrophile (bromine) to the C5 position. orgsyn.org However, over-bromination to form 2-amino-3,5-dibromopyridine (B40352) is a common side reaction that must be controlled by careful management of stoichiometry and reaction conditions. heteroletters.org For the target molecule's precursor, 4-Aminopyridin-2-ol, the combined directing effects would strongly favor substitution at C3 and C5. Achieving selective C5 mono-bromination would likely require optimization of the brominating agent, solvent, and temperature.

| Starting Material | Brominating Agent | Solvent | Key Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Br₂ | Acetic Acid | Dropwise addition at <20°C, then allowed to rise to 50°C | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Optimized conditions to minimize by-product | 2-Amino-5-bromopyridine | 90% | heteroletters.org |

| 2-Acetamido-4-methylpyridine | Br₂ in H₂O | Aqueous, with alkaline buffer | Prevents formation of dibromides | 2-Acetamido-4-methyl-5-bromopyridine | Good | google.com |

Amination Reactions on Pyridine Rings

This approach relies on the introduction of the C4-amino group onto a 5-bromo-4-halopyridin-2-ol scaffold. Nucleophilic aromatic substitution (SNAr) is a classical method for this transformation. The success of SNAr depends on the presence of electron-withdrawing groups to activate the ring and a good leaving group (typically a halide). In a 5-bromo-4-chloropyridin-2-ol precursor, the chlorine at C4 would be the target for substitution. The reaction typically involves heating the halopyridine with an ammonia (B1221849) source, such as aqueous ammonia or an ammonia equivalent, in a sealed vessel.

A relevant patent describes the synthesis of 2-amino-4-bromopyridine (B18318) from 2,4-dibromopyridine-N-oxide via an initial ammoniation reaction, demonstrating the feasibility of displacing a halogen with an amino group on a brominated pyridine core. google.com The pyridin-2-ol tautomer can act as an activating group, facilitating nucleophilic substitution at the C4 position.

Hydroxylation Pathways for Substituted Pyridines

Introducing a hydroxyl group onto a pre-formed 4-amino-5-bromopyridine ring represents a third classical pathway. One established method involves the hydrolysis of a methoxy (B1213986) group. For instance, 2-hydroxy-5-bromopyridine can be synthesized by heating 5-bromo-2-methoxypyridine (B44785) with hydrochloric acid. chemicalbook.com A similar strategy could be envisioned where a 4-amino-5-bromo-2-methoxypyridine intermediate is hydrolyzed in a final step.

Another approach is outlined in a patent for the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine. google.com This process involves protecting the amino group, followed by a substitution reaction where the bromine is replaced by a protected hydroxyl group (e.g., a benzyloxy group via reaction with a sodium alkoxide), and a final deprotection step. google.com This multi-step sequence demonstrates a viable, albeit longer, pathway to introduce the hydroxyl functionality.

Novel and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, with transition metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Syntheses of Aminobromopyridinols

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to classical SNAr for forming C-N bonds. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a highly versatile method for coupling amines with aryl halides. This reaction is particularly useful for substrates that are unreactive under traditional SNAr conditions.

In the context of synthesizing this compound, a Buchwald-Hartwig reaction could be applied to a 5-bromo-4-chloropyridin-2-ol precursor. This would involve coupling the precursor with an ammonia equivalent in the presence of a palladium catalyst. This method has been successfully applied to a variety of 2-bromopyridines, providing an expedient route to aminopyridines that are otherwise difficult to synthesize. indiamart.com Copper-catalyzed amination reactions also present a viable and often more economical alternative to palladium. These methods can utilize aqueous ammonia under mild conditions, making them attractive from a process and environmental standpoint.

| Substrate | Amine Source | Catalyst System | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridines | Volatile amines (e.g., methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Heated in a sealed tube at 80°C | indiamart.com |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (+/-)-BINAP | NaOt-Bu | Toluene | Heated at 80°C for 4h under Argon | google.com |

| Bromopyridines | Aqueous Ammonia | Cu₂O | - | NH₃·H₂O | Mild conditions | nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Performing reactions in water or under solvent-free conditions represents a significant step towards greener synthesis. Solvent-free approaches, often facilitated by grinding or heating neat reactants, can lead to higher efficiency, shorter reaction times, and simplified product isolation. researchgate.netresearchgate.net The synthesis of various substituted 2-pyridones has been successfully demonstrated under solvent-free conditions, indicating the potential applicability of this method to the target molecule. researchgate.net Similarly, conducting cross-coupling reactions in aqueous media is highly desirable. The Suzuki-Miyaura coupling, for example, can be performed efficiently in water or aqueous-organic mixtures, which simplifies workup and reduces reliance on volatile organic solvents. wikipedia.orgresearchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. nih.gov This technology has been successfully applied to a wide range of heterocyclic syntheses, including one-pot, multi-component reactions to form pyridine derivatives. nih.gov The synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution has been shown to be highly efficient under microwave irradiation. researchgate.net This suggests that the final steps in the synthesis of this compound or its precursors could be significantly accelerated.

Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. uc.ptmdpi.com This methodology is well-suited for reactions that are highly exothermic or involve unstable intermediates. The synthesis of various heterocycles, including pyridines and imidazopyridines, has been effectively translated to flow systems, demonstrating the potential for safer and more efficient production of complex molecules like the target compound. uc.ptacs.org

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes can perform highly specific transformations, such as regioselective halogenation or amination, under mild, aqueous conditions. While a direct chemoenzymatic route to this compound is not established, the use of halogenating enzymes (halogenases and haloperoxidases) offers a green alternative to traditional brominating agents. These enzymes can selectively install halogen atoms onto aromatic rings, potentially providing a route to the 5-bromo-substituted pyridin-2-ol core from an unhalogenated precursor. dntb.gov.ua

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot reactions , where multiple synthetic steps are performed in a single reactor without isolating intermediates, improve efficiency by reducing reaction time, solvent use, and purification steps. Multi-component reactions (MCRs) are a powerful class of one-pot processes that can rapidly generate molecular complexity from simple starting materials. nih.gov Various MCRs have been developed for the synthesis of polysubstituted 2-pyridones. nih.gov

Cascade reactions (or tandem reactions) involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A one-pot methodology combining an Ugi-Zhu three-component reaction with a subsequent cascade sequence has been used to create complex pyrrolo[3,4-b]pyridin-5-ones, highlighting the power of such strategies in building fused heterocyclic systems. mdpi.com Designing a cascade sequence that assembles the 4-amino-5-bromo-pyridin-2-ol skeleton from simpler acyclic precursors could offer a highly atom-economical and efficient synthetic route.

Information on the Synthesis and Production of this compound is Not Currently Available in Publicly Accessible Scientific Literature.

A thorough review of chemical databases and scientific literature did not yield specific information on the advanced synthetic methodologies or scale-up production of the chemical compound this compound.

While research exists for the synthesis and manufacturing of structurally related isomers and analogous pyridine derivatives, no direct methodologies, research findings, or process optimization data for this compound could be located. The synthesis of substituted pyridines can be complex, often involving multi-step processes that are highly specific to the desired substitution pattern. Challenges in regioselectivity during functionalization reactions like halogenation and amination mean that synthetic routes for one isomer cannot be assumed to apply to another.

Consequently, without specific scholarly articles or patents detailing the synthesis and process development for this compound, it is not possible to provide the detailed, scientifically accurate content requested for the specified outline sections.

Chemical Reactivity and Transformation Studies of 4 Amino 5 Bromopyridin 2 Ol

Reactions at the Bromine Center of 4-Amino-5-bromopyridin-2-ol

The bromine atom attached to the pyridine (B92270) ring at the C5 position is a key site for modifications, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine derivatives. However, the success of this reaction is highly dependent on the position of the leaving group relative to the ring nitrogen. The pyridine nitrogen atom is electron-withdrawing and activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

In this compound, the bromine atom is at the C5 position, which is meta to the ring nitrogen. This position is not electronically activated for SNAr. Consequently, direct displacement of the bromide by a nucleophile via a standard addition-elimination mechanism is not a favorable or commonly observed reaction pathway. Reactivity at this position generally requires alternative strategies, such as transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at C5 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new bonds under relatively mild conditions.

Suzuki Coupling: The Suzuki reaction enables the formation of a carbon-carbon bond between the pyridine ring and various organoboron compounds. While specific examples utilizing this compound are not prevalent in published literature, representative conditions can be inferred from studies on structurally similar aminobromopyridines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-100 |

| Heteroarylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 |

| Alkenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 |

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond. Studies on 2-amino-3-bromopyridines have shown successful Sonogashira couplings, providing a reliable model for the expected reactivity of this compound. scirp.org The reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent. scirp.orgorganic-chemistry.org

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | RT - 60 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 70 |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction would allow for the introduction of a variety of primary or secondary amines at the C5 position of the pyridine ring. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong, non-nucleophilic base. organic-synthesis.com

| Amine Partner | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |

| Cyclohexylamine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-100 |

| Morpholine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | 100 |

Reductive Debromination Strategies

The removal of the bromine atom to yield 4-Amino-pyridin-2-ol can be accomplished through reductive debromination. A common and effective method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is often performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may include a base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrogen bromide byproduct. This method is generally high-yielding and tolerant of many other functional groups.

Reactivity of the Amino Group in this compound

The primary amino group at the C4 position is nucleophilic and can undergo a range of chemical transformations typical of aromatic amines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The amino group can be easily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine). For instance, reaction with acetic anhydride (B1165640) would yield N-(5-bromo-2-hydroxypyridin-4-yl)acetamide. This reaction is often used as a strategy to protect the amino group during subsequent chemical manipulations of the molecule. researchgate.net

Alkylation: While direct N-alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products or even quaternization of the pyridine ring nitrogen, it can be achieved under controlled conditions. More specific alkylation can be accomplished via reductive amination, where the amino group is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt through a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). This process is known as diazotization. Studies on 2- and 4-aminopyridines have demonstrated that the resulting diazonium ions are useful intermediates. rsc.org

Once formed, the pyridin-4-diazonium salt of the parent molecule is highly reactive and can undergo various transformations:

Hydrolysis: The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon gentle heating in aqueous acid, which would transform the C4-amino group into a hydroxyl group.

Sandmeyer-type Reactions: The diazonium salt can be converted to other functional groups. For example, reaction with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) could introduce a chloro, bromo, or cyano group at the C4 position, respectively.

This reactivity makes the amino group a valuable precursor for introducing a wide array of functionalities onto the pyridine ring.

Condensation Reactions Leading to Fused Heterocycles

The presence of the amino and hydroxyl groups in a 1,3-relationship on the pyridine ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous transformations of other substituted aminopyridinols and aminopyridines.

For instance, aminopyridines are known to react with dicarbonyl compounds, such as β-diketones and β-ketoesters, to form fused pyridopyrimidines. The amino group acts as the primary nucleophile, attacking one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The presence of the hydroxyl group in this compound could potentially lead to alternative cyclization pathways, yielding other fused systems like oxazinopyridines or pyridoxazines, depending on the reaction conditions and the regioselectivity of the initial attack.

Furthermore, condensation with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to the formation of fused thiazolo- or oxazolo[5,4-b]pyridines. These reactions often proceed via the formation of an intermediate thiourea (B124793) or urea (B33335) derivative, which then undergoes intramolecular cyclization.

A general representation of potential condensation reactions is depicted below:

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reagent | Potential Fused Heterocycle |

| β-Diketone (e.g., acetylacetone) | Pyrido[1,2-a]pyrimidine derivative |

| β-Ketoester (e.g., ethyl acetoacetate) | Pyridopyrimidinone derivative |

| Carbon disulfide | Thiazolo[5,4-b]pyridin-2-thione derivative |

| Cyanogen bromide | Oxazolo[5,4-b]pyridin-2-amine derivative |

Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group at the 2-position of the pyridine ring is a key site for various chemical transformations. Its reactivity is influenced by the tautomeric equilibrium with the corresponding pyridin-2(1H)-one form (see section 3.5).

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to yield esters. These reactions are characteristic of phenols and other hydroxypyridines.

Etherification: The formation of ethers typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion, which then attacks the alkyl halide in a Williamson-type ether synthesis. The choice of base and solvent is crucial to control the regioselectivity between N-alkylation and O-alkylation, a common challenge in the chemistry of 2-hydroxypyridines. Generally, polar aprotic solvents and alkali metal carbonates or hydroxides favor O-alkylation.

Esterification: Esters of this compound can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction. The esterification proceeds via a nucleophilic acyl substitution mechanism. Studies on the hydrolysis of 2-hydroxypyridine (B17775) esters have shown that they can be cleaved in the presence of metal ions like Cu2+. acs.orgnih.gov

Table 2: Representative Etherification and Esterification Reactions

| Reaction | Reagent | Product Type |

| Etherification | Alkyl halide (e.g., methyl iodide) + Base (e.g., K2CO3) | 2-Alkoxy-4-amino-5-bromopyridine |

| Esterification | Acyl chloride (e.g., acetyl chloride) + Base (e.g., pyridine) | 4-Amino-5-bromopyridin-2-yl ester |

Oxidation Pathways

Based on the general chemistry of aminophenols and aminopyridines, oxidation could lead to the formation of quinone-imine type structures. The electron-rich nature of the ring, enhanced by the amino and hydroxyl substituents, makes it susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening or degradation of the molecule.

Milder oxidizing agents might selectively oxidize the amino group. For instance, oxidation of aminopyridines with peracids can lead to the corresponding nitropyridines. The hydroxyl group could also be a target for oxidation, potentially leading to the formation of a pyridin-2,4-dione system, although this would disrupt the aromaticity of the ring. The outcome of the oxidation would be highly dependent on the oxidant used and the reaction conditions.

Regioselectivity and Stereoselectivity in Derivatization of this compound

Regioselectivity: The derivatization of this compound presents interesting challenges in regioselectivity due to the presence of multiple reactive sites.

In electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The amino and hydroxyl groups are ortho-, para-directing and activating, while the bromo substituent is ortho-, para-directing but deactivating. The pyridine nitrogen is deactivating towards electrophilic attack. The positions ortho and para to the strongly activating amino group (positions 3 and 5) and the hydroxyl group (positions 3 and 5) are electronically favored for electrophilic attack. However, position 5 is already substituted with bromine. Position 3 is ortho to both the amino and hydroxyl groups, making it a likely site for electrophilic substitution. Position 6 is ortho to the hydroxyl group and meta to the amino group, and also adjacent to the deactivating pyridine nitrogen, making it less favorable.

In nucleophilic aromatic substitution , the bromo substituent could potentially be displaced by a strong nucleophile. However, such reactions on electron-rich pyridine rings are generally difficult unless activated by a strongly electron-withdrawing group or through the formation of an N-oxide.

As mentioned in the context of etherification, alkylation reactions can occur at either the exocyclic oxygen or the ring nitrogen. The regioselectivity is influenced by factors such as the nature of the alkylating agent, the solvent, the counter-ion, and the temperature. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor reaction at the softer oxygen atom.

Stereoselectivity: For reactions that introduce a new chiral center into a derivative of this compound, the control of stereoselectivity would be a key consideration. For instance, if a substituent introduced through derivatization contains a stereocenter, the formation of diastereomers is possible. In the absence of a chiral auxiliary or catalyst, a racemic mixture would be expected. There are no specific studies on stereoselective derivatization of this compound reported in the literature.

Tautomerism and its Impact on Reactivity (e.g., Pyridin-2-ol / Pyridin-2(1H)-one)

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the pyridin-2-ol (aromatic, hydroxy) form and the pyridin-2(1H)-one (non-aromatic, keto) form. This lactam-lactim tautomerism is a well-documented phenomenon in 2-hydroxypyridines. wikipedia.org

The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the substituents on the ring. wikipedia.org In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored due to its aromatic character. wikipedia.org In contrast, in polar, protic solvents like water and alcohols, the pyridin-2(1H)-one form often predominates. wikipedia.org This is attributed to the better solvation of the more polar pyridone tautomer and its ability to form strong hydrogen-bonded dimers.

The presence of the amino and bromo substituents on the ring will influence the relative stability of the two tautomers. The electron-donating amino group can stabilize the pyridone form through resonance by delocalizing the positive charge on the nitrogen atom of the ring. Conversely, the electron-withdrawing bromine atom might have a more complex effect. Computational studies on substituted pyrimidin-2(1H)-ones have shown that both electron-donating and electron-withdrawing substituents can affect the tautomeric equilibrium. researchgate.net

This tautomerism has a profound impact on the reactivity of the molecule. Reactions that are characteristic of alcohols (like O-alkylation and O-acylation) proceed through the pyridin-2-ol tautomer. Conversely, reactions that are typical of amides or lactams would involve the pyridin-2(1H)-one tautomer. For example, N-alkylation would occur on the pyridone form. The observed reactivity is often a reflection of the predominant tautomer under the specific reaction conditions, or the reactivity of a minor but more reactive tautomer. Therefore, a thorough understanding of the tautomeric equilibrium is essential for predicting and controlling the chemical transformations of this compound.

Table 3: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Pyridin-2-ol | Aromatic, hydroxyl group | |

| Pyridin-2(1H)-one | Non-aromatic (in the pyridone ring), keto group, amide-like |

Mechanistic Investigations of Reactions Involving 4 Amino 5 Bromopyridin 2 Ol

Reaction Pathway Elucidation through Kinetic Studies

Currently, there is a lack of published kinetic studies specifically examining reactions involving 4-Amino-5-bromopyridin-2-ol. To understand its reactivity, one can extrapolate from studies on related brominated aminopyridines. The rate of nucleophilic aromatic substitution (SNAr) reactions, for instance, would be expected to depend on the concentration of both the substrate and the nucleophile, likely following second-order kinetics.

A hypothetical kinetic study could be designed to monitor the disappearance of this compound or the appearance of a product over time using techniques such as UV-Vis spectroscopy or HPLC. By varying the concentrations of reactants and observing the effect on the initial reaction rate, the rate law and rate constant could be determined.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.0 x 10-5 |

| 2 | 0.02 | 0.01 | 2.0 x 10-5 |

| 3 | 0.01 | 0.02 | 2.0 x 10-5 |

This is a representative data table illustrating how kinetic data could be presented. The values are hypothetical.

From this hypothetical data, the reaction is first order with respect to both this compound and the nucleophile.

Identification and Characterization of Reaction Intermediates (e.g., Pyridynes)

The formation of a pyridyne intermediate from this compound is a plausible reaction pathway, particularly under strong basic conditions. The presence of a bromine atom adjacent to a hydrogen atom on the pyridine (B92270) ring allows for the possibility of elimination to form a highly reactive 3,4-pyridyne.

The generation of such an intermediate could be inferred through trapping experiments. By conducting the reaction in the presence of a known trapping agent, such as furan or a substituted benzene (B151609), the formation of a characteristic Diels-Alder adduct or a nucleophilic addition product would provide strong evidence for the transient existence of the pyridyne. Spectroscopic identification of pyridynes is challenging due to their high reactivity and short lifetimes, often requiring specialized techniques like matrix isolation spectroscopy at low temperatures.

Role of Catalysts and Reagents in Promoting Specific Transformations

While specific catalytic systems for this compound are not documented, transition metal catalysis is a common strategy for promoting reactions of aryl halides. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C5 position.

The choice of catalyst, ligands, and reaction conditions would be crucial in directing the outcome of the reaction. For instance, a palladium(0) catalyst with a suitable phosphine (B1218219) ligand could facilitate the coupling of this compound with a boronic acid (Suzuki coupling) to introduce a new substituent.

Table 2: Potential Catalytic Systems for Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand | Base |

| Suzuki Coupling | Pd(PPh3)4 | PPh3 | K2CO3 |

| Heck Coupling | Pd(OAc)2 | P(o-tolyl)3 | Et3N |

| Buchwald-Hartwig | Pd2(dba)3 | BINAP | NaOt-Bu |

This table provides examples of catalytic systems commonly used for similar substrates. The optimal conditions for this compound would need to be determined experimentally.

Substituent Effects on Reaction Mechanisms and Rates

The electronic properties of the amino (-NH2) and hydroxyl (-OH) groups, as well as the bromo (-Br) atom, significantly influence the reactivity of the pyridine ring. The amino and hydroxyl groups are electron-donating through resonance, which activates the ring towards electrophilic substitution. However, their electron-donating nature can also influence the stability of intermediates in nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Characterization of 4 Amino 5 Bromopyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For 4-Amino-5-bromopyridin-2-ol, a combination of one-dimensional and two-dimensional NMR techniques provides definitive evidence for its covalent structure and insights into its conformational dynamics.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals for the protons on the pyridine (B92270) ring and exchangeable protons from the amino and hydroxyl groups. The pyridine ring itself features two protons. The proton at the C3 position and the proton at the C6 position would appear as singlets in the aromatic region of the spectrum, as they lack adjacent proton neighbors for spin-spin coupling. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group and hydroxyl/oxo group, along with the electron-withdrawing bromine atom, modulate the electron density around the ring, leading to specific resonance frequencies for each proton and carbon.

The exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the amide proton (-NH-) in the pyridone tautomer, would typically appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, due to their involvement in hydrogen bonding and chemical exchange processes.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the heterocyclic ring. The chemical shifts would reflect the nature of the attached substituents. The carbon atom C2, bonded to the oxygen, and C4, bonded to the amino group, are expected to be significantly shifted downfield. The C5 carbon, bearing the bromine atom, would also exhibit a characteristic shift. The presence of the pyridin-2-one tautomer is often confirmed by a signal in the range of 160-170 ppm, which is characteristic of a carbonyl carbon in an amide-like environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Amino-5-bromopyridin-2-one Data is predictive and based on known substituent effects on pyridine rings.

| Atom | Technique | Predicted Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|---|

| H3 | ¹H NMR | 6.0 - 7.0 | Singlet (s) |

| H6 | ¹H NMR | 7.0 - 8.0 | Singlet (s) |

| NH₂ | ¹H NMR | 4.0 - 6.0 (broad) | Singlet (s, br) |

| OH/NH (tautomer) | ¹H NMR | 9.0 - 12.0 (broad) | Singlet (s, br) |

| C2 | ¹³C NMR | 155 - 165 | - |

| C3 | ¹³C NMR | 100 - 115 | - |

| C4 | ¹³C NMR | 145 - 155 | - |

| C5 | ¹³C NMR | 90 - 105 | - |

| C6 | ¹³C NMR | 135 - 145 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would be used to confirm proton-proton couplings. In this specific molecule, no direct H-H couplings on the ring are expected, but it could reveal long-range couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H3 signal to the C3 carbon and the H6 signal to the C6 carbon.

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of atoms, which is key to understanding the molecule's preferred conformation. rsc.org For this compound, the predominant existence of the pyridin-2-one tautomer creates possibilities for specific conformational preferences stabilized by intramolecular hydrogen bonding.

An NOE experiment could reveal spatial proximity between the amino protons at C4 and the proton at C3, or between the amide proton (N1-H) and the proton at C6. Such correlations would help establish the orientation of the exocyclic amino group relative to the ring. The planarity of the pyridin-2-one ring is a key structural feature, and NMR can help determine if steric hindrance from the substituents causes any deviation from this planarity. In derivatives with more complex side chains, rotational barriers around single bonds can be studied using variable temperature NMR experiments, which can reveal the energy barriers between different conformers. mdpi.comauremn.org.br

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. For this compound, several key regions in the spectrum are of interest. Data from closely related compounds, such as 2-amino-5-bromo-4-methylpyridine, can provide a reliable basis for spectral assignment. researchgate.net

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is dominated by the stretching vibrations of the hydroxyl and amino groups. The N-H bonds of the primary amine typically give rise to two bands: an asymmetric stretch and a symmetric stretch. libretexts.org The O-H stretch from the pyridin-2-ol tautomer and the N-H stretch from the amide in the pyridin-2-one tautomer also appear in this region. The broadness and position of these bands are highly indicative of hydrogen bonding. youtube.com

C=O Stretching Region (1700-1630 cm⁻¹): A strong absorption band in this region is a definitive marker for the pyridin-2-one tautomer, corresponding to the carbonyl (C=O) stretching vibration. Its exact frequency can be lowered by conjugation and hydrogen bonding.

C=C and C=N Ring Stretching (1650-1400 cm⁻¹): The pyridine ring gives rise to a series of characteristic bands in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

N-H Bending (1650-1550 cm⁻¹): The scissoring vibration of the -NH₂ group typically appears in this range.

C-N and C-O Stretching (1350-1000 cm⁻¹): Vibrations corresponding to the stretching of the C4-N (amino) and C2-O bonds are found in this fingerprint region.

C-Br Stretching (below 700 cm⁻¹): The stretching vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for 4-Amino-5-bromopyridin-2-one Frequencies are approximate and based on literature values for similar structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3450 - 3300 | Medium (often two bands) |

| O-H/N-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| C=O Stretch (Amide) | 1680 - 1640 | Strong |

| N-H Bend (Amine) | 1640 - 1560 | Medium |

| C=C/C=N Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-N Stretch (Aromatic Amine) | 1340 - 1260 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

The presence of multiple hydrogen bond donors (-NH₂, -OH, and amide -NH) and acceptors (C=O, ring nitrogen) allows this compound to form extensive intra- and intermolecular hydrogen bonding networks. researchgate.net These interactions cause significant changes in the vibrational spectra. nih.gov

Intermolecular hydrogen bonding, particularly in the solid state, leads to a pronounced broadening and a shift to lower frequencies (a red shift) of the O-H and N-H stretching bands. For example, a free O-H stretch might appear as a sharp band around 3600 cm⁻¹, but when involved in strong hydrogen bonding, it can shift below 3000 cm⁻¹ and become very broad. youtube.com Similarly, the C=O stretching frequency is sensitive to hydrogen bonding; donation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a shift to a lower wavenumber. By comparing spectra recorded in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular hydrogen bonding can be assessed. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns. For this compound (C₅H₅BrN₂O), the molecular weight is approximately 188.96 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two mass-to-charge units (m/z). This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Predicted fragmentation pathways for 4-Amino-5-bromopyridin-2-one include:

Loss of CO: A common fragmentation for pyridones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion.

Loss of Br•: Cleavage of the C-Br bond can result in the loss of a bromine radical (79 or 81 Da).

Loss of HCN: A characteristic fragmentation of pyridine rings is the elimination of hydrogen cyanide (27 Da).

By analyzing the m/z values of the parent ion and the major fragment ions, the elemental composition can be confirmed, and the connectivity of the atoms can be pieced together, corroborating the structure determined by NMR and vibrational spectroscopy.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₅H₅⁷⁹BrN₂O]⁺ | 188.96 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₅H₅⁸¹BrN₂O]⁺ | 190.96 | Molecular ion with ⁸¹Br (approx. same intensity as M⁺) |

| [M-CO]⁺ | [C₄H₅⁷⁹BrN₂]⁺ | 160.97 | Loss of carbon monoxide |

| [M-Br]⁺ | [C₅H₅N₂O]⁺ | 109.04 | Loss of bromine radical |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

A detailed crystallographic study would reveal how molecules of this compound are arranged in the crystal lattice. This includes an analysis of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions, which govern the crystal packing. The amino (-NH2) and hydroxyl (-OH) groups would be expected to be primary sites for hydrogen bonding, potentially forming intricate networks that stabilize the crystal structure. The bromine atom could also participate in halogen bonding.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C₅H₅BrN₂O |

| Formula weight | 189.01 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RRR] |

| Final R indices [I>2sigma(I)] | R₁ = R.RRR, wR₂ = R.RRR |

| R indices (all data) | R₁ = R.RRR, wR₂ = R.RRR |

| Goodness-of-fit on F² | S.SSS |

Note: This table is illustrative and does not represent actual experimental data.

Tautomeric Form Determination in Crystalline State

Pyridin-2-ol compounds can exist in tautomeric forms: the -ol (hydroxy) form and the -one (keto) form. X-ray crystallography would definitively determine which tautomer is present in the solid state by locating the position of the hydrogen atom on either the oxygen or the nitrogen atom of the pyridine ring. This is crucial for understanding the molecule's electronic structure and reactivity.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to understand the electronic structure and conjugation within the molecule.

A study of this compound would involve dissolving the compound in various solvents and measuring its absorbance at different wavelengths. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be determined. The influence of solvent polarity on the absorption spectrum could also provide insights into the nature of the electronic transitions. Further photophysical studies would explore the fluorescence properties of the compound, including its emission spectrum, quantum yield, and fluorescence lifetime.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | XXX | YYYYY |

| Dichloromethane | YYY | ZZZZZ |

| Acetonitrile (B52724) | ZZZ | AAAAA |

Note: This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Studies on 4 Amino 5 Bromopyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and geometry of molecules like 4-Amino-5-bromopyridin-2-ol. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of similar heterocyclic compounds. For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles in its ground state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. For pyridin-2-ol derivatives, the HOMO is typically localized on the electron-rich regions of the ring and the amino substituent, while the LUMO is often distributed over the pyridine (B92270) ring. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical calculations using Time-Dependent DFT (TD-DFT) can further elucidate electronic transitions and predict UV-Visible absorption spectra. materialsciencejournal.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are example values and would need to be calculated using appropriate DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule. researchgate.net It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction. researchgate.net This information is instrumental in predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental data. DFT calculations are widely used to compute theoretical vibrational frequencies. researchgate.net For this compound, the calculated infrared (IR) and Raman spectra would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as N-H, O-H, C=O, and C-Br bonds. A study on the closely related 2-amino-5-bromopyridine assigned vibrational modes based on normal coordinate calculations, which can serve as a reference for understanding the vibrational properties of this compound. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared with experimental data, can help in the definitive assignment of resonances and confirmation of the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric Stretch | 3450 |

| N-H (Amino) | Asymmetric Stretch | 3550 |

| O-H (Hydroxyl) | Stretch | 3600 |

| C=O (Pyridone) | Stretch | 1680 |

| C-Br | Stretch | 650 |

Note: These are representative values and would require specific calculations for this compound.

Computational Study of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govmdpi.com For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational studies can identify the structures of transition states and intermediates. researchgate.net By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. For instance, the reaction mechanism of similar aromatic amines with hydroxyl radicals has been investigated using DFT, revealing the favorability of certain abstraction and addition pathways. mdpi.com Such studies can provide a detailed understanding of the reactivity and potential synthetic routes involving this compound.

Tautomeric Equilibria and Relative Stabilities of Isomeric Forms

This compound can exist in different tautomeric forms, primarily the pyridin-2-ol and the pyridin-2(1H)-one forms. Computational studies are instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.net By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the equilibrium populations can be predicted. For similar pyridin-2-ol systems, the pyridin-2(1H)-one tautomer is often found to be more stable. The presence of the amino and bromo substituents will influence the tautomeric equilibrium, and DFT calculations can quantify these effects.

Table 3: Hypothetical Relative Gibbs Free Energies of Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| This compound | 2.5 |

| 4-Amino-5-bromo-1H-pyridin-2-one | 0.0 |

Note: These values are illustrative and depend on the computational method and solvent model used.

Molecular Dynamics Simulations for Conformational Landscapes

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, particularly concerning the orientation of the amino and hydroxyl groups. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.gov By simulating the motion of atoms based on a force field, MD can reveal the preferred conformations and the energy barriers between them. This information is particularly relevant when studying the interaction of this compound with biological macromolecules, as the conformational preferences can influence binding affinity and selectivity. nih.gov

Applications of 4 Amino 5 Bromopyridin 2 Ol in Complex Organic Synthesis

Role as a Versatile Building Block for Heterocyclic Scaffolds

The strategic positioning of reactive sites in 4-Amino-5-bromopyridin-2-ol makes it an ideal starting material for the synthesis of complex heterocyclic structures. The amino group can act as a nucleophile or be transformed into other functional groups, the bromine atom is amenable to various cross-coupling reactions, and the pyridin-2-ol tautomerizes to the corresponding pyridone, offering additional reaction pathways.

Synthesis of Fused Pyridine (B92270) Systems (e.g., Imidazopyridines, Pyrrolopyridines)

While direct and specific examples of the use of this compound in the synthesis of imidazopyridines and pyrrolopyridines are not extensively documented in publicly available literature, the general reactivity of related aminobromopyridines provides a strong indication of its potential. For instance, the synthesis of imidazo[1,2-a]pyridines often proceeds through the reaction of a 2-aminopyridine derivative with an α-haloketone or related reagents. The amino group of this compound could readily participate in such cyclization reactions.

Similarly, the construction of pyrrolopyridine systems can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a bromo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. The bromine atom at the 5-position of this compound is well-suited for such transformations.

Construction of Polycyclic Azaarenes

The synthesis of polycyclic azaarenes, which are of significant interest in materials science and medicinal chemistry, can be approached using building blocks like this compound. Transition metal-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or heteroaryl substituents at the 5-position via the bromo group. Subsequent intramolecular cyclization strategies, potentially involving the amino and hydroxyl/pyridone functionalities, could then be utilized to construct the fused polycyclic systems. The inherent reactivity of the pyridine ring itself can also be exploited in annulation reactions to build additional rings.

Precursor for Diversified Pyridine Libraries

The generation of diversified pyridine libraries for high-throughput screening in drug discovery is a crucial application of versatile building blocks. This compound is an excellent starting point for such libraries due to its multiple points of diversification.

The bromine atom can be functionalized through a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce a variety of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization. The pyridin-2-ol moiety can also be O-alkylated or O-arylated. This trifunctional nature allows for the rapid generation of a large number of structurally diverse pyridine derivatives from a single, readily accessible precursor.

Table 1: Potential Diversification Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| 5-Bromo | Suzuki Coupling | Arylboronic acids | 5-Aryl |

| 5-Bromo | Sonogashira Coupling | Terminal alkynes | 5-Alkynyl |

| 5-Bromo | Buchwald-Hartwig Amination | Amines | 5-Amino |

| 4-Amino | Acylation | Acyl chlorides, Anhydrides | 4-Amido |

| 4-Amino | Reductive Amination | Aldehydes, Ketones | 4-Alkylamino |

| 2-Hydroxyl | O-Alkylation | Alkyl halides | 2-Alkoxy |

Synthesis of Advanced Organic Materials Precursors

The electron-rich nature of the aminopyridine core, combined with the ability to introduce various functionalities through the bromo group, makes this compound a promising precursor for advanced organic materials. For example, the introduction of extended π-conjugated systems via Suzuki or Sonogashira coupling reactions can lead to the formation of novel chromophores and fluorophores with potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. The amino and hydroxyl groups can also be used to tune the electronic properties and solid-state packing of the resulting materials.

While specific research detailing the synthesis of advanced organic materials precursors directly from this compound is limited, the known reactivity of similarly substituted pyridines in this field suggests a high potential for its application.

Potential Applications in Materials Science and Catalysis

Exploration in Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation display and energy technologies. The performance of these materials is intrinsically linked to the molecular structure of their constituent organic compounds.

There is currently no published research demonstrating the use of 4-Amino-5-bromopyridin-2-ol as a precursor for organic light-emitting diodes (OLEDs). The development of novel emitters, host materials, and charge-transport layers is a vibrant area of research, but this specific compound has not been featured in studies related to OLED technology.

Similarly, the application of this compound in organic photovoltaics (OPVs) has not been documented in the scientific literature. The design of new donor and acceptor materials is crucial for improving the efficiency and stability of OPV devices, but the potential contribution of this particular pyridinol derivative remains unexplored.

Ligand Design in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties and potential applications of MOFs are largely determined by the structure of the organic linker. While pyridyl and amino-functionalized ligands are commonly used in the synthesis of MOFs, there are no specific reports on the use of this compound for this purpose. The presence of multiple coordination sites in this molecule could theoretically lead to the formation of novel MOF architectures with interesting properties, but this has yet to be experimentally verified.

Role as a Ligand in Catalysis

The utility of organic ligands in modifying the activity and selectivity of metal catalysts is a cornerstone of modern catalysis. The nitrogen and oxygen atoms in this compound present potential coordination sites for metal centers.

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, there are no studies reporting the use of this compound as a ligand. The electronic and steric properties of a ligand are critical in tuning the performance of a homogeneous catalyst, but the impact of this specific compound in any catalytic transformation has not been investigated.

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the immobilization of metal complexes on solid supports is a common strategy. There is no evidence in the literature of this compound being used as a ligand for the development of heterogeneous catalysts.

Analytical Method Development for 4 Amino 5 Bromopyridin 2 Ol

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Amino-5-bromopyridin-2-ol. The development of an effective HPLC method is essential for determining the purity of the compound and for its quantification in various matrices.

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a polar compound such as this compound. The method development would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main peak from any impurities. Key parameters to be optimized include the stationary phase, mobile phase composition, and detector wavelength.

Stationary Phase Selection: A C18 or C8 column is a common starting point for the separation of polar aromatic compounds. elsevierpure.com For compounds with amine functionalities, columns with low silanol (B1196071) activity or end-capping are preferred to minimize peak tailing. epa.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For this compound, which has both an amino group and a hydroxyl group, a slightly acidic mobile phase (e.g., using formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer) is often employed to ensure consistent ionization and good peak symmetry. elsevierpure.comepa.govsciforum.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any less polar impurities.

Detection: The chromophoric nature of the pyridine (B92270) ring allows for sensitive detection using a UV-Vis detector. The selection of an appropriate wavelength is critical for maximizing sensitivity. Based on the UV spectra of similar aminopyridine compounds, a detection wavelength in the range of 230-280 nm would likely be suitable. sielc.com

Method Validation: Once the optimal chromatographic conditions are established, the method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. beilstein-journals.org Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). elsevierpure.combeilstein-journals.org

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Illustrative Validation Data for a Hypothetical HPLC Method:

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% |

Gas Chromatography (GC) Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile compound due to the presence of polar amino and hydroxyl functional groups, which also make it thermally labile. Therefore, direct analysis by GC is not feasible. To make the compound amenable to GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization: The most common derivatization technique for compounds containing active hydrogens (such as in -OH and -NH2 groups) is silylation. nih.gov Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amino and hydroxyl groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule.

GC-MS Analysis: The resulting TMS-derivative of this compound can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the derivatized compound from other volatile components, and the mass spectrometer provides mass information that can be used for identification and quantification. Electron impact (EI) ionization is a common technique used in GC-MS. nih.gov

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer simple, rapid, and cost-effective approaches for the quantification of this compound, particularly in bulk form or in simple formulations.

Spectrophotometry: This technique is based on the absorption of ultraviolet-visible (UV-Vis) light by the analyte. The pyridine ring system in this compound contains a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the compound over a range of wavelengths. For aminopyridine derivatives, the λmax is typically in the UV region. elsevierpure.com A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples.

Spectrofluorometry: Some aminopyridine derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective quantification. nih.gov The molecule is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound. The excitation and emission wavelengths would need to be experimentally determined for this compound. The presence of the amino and hydroxyl groups on the pyridine ring may enhance the fluorescence quantum yield compared to the parent pyridine molecule.

Illustrative Spectroscopic Parameters:

| Technique | Parameter | Illustrative Value |

| UV-Vis Spectrophotometry | Wavelength of Maximum Absorbance (λmax) | 260 nm (in Methanol) |

| Spectrofluorometry | Excitation Wavelength (λex) | 290 nm |

| Emission Wavelength (λem) | 350 nm |

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as voltammetry, can be used for the sensitive detection and characterization of electroactive compounds like this compound. The presence of the easily oxidizable amino group and the pyridine ring system makes this compound a good candidate for electrochemical analysis.

Voltammetric Techniques: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPP), and square-wave voltammetry (SWV) can be employed. researchgate.netnih.gov These methods involve applying a potential to a working electrode and measuring the resulting current. The potential at which the compound is oxidized or reduced provides qualitative information, while the peak current is proportional to its concentration.

Working Electrodes: A variety of working electrodes can be used, including glassy carbon, carbon paste, and boron-doped diamond electrodes. nih.gov The surface of the electrode can also be modified to enhance the sensitivity and selectivity of the measurement.

Method Development: The development of a voltammetric method would involve optimizing parameters such as the supporting electrolyte, pH, scan rate, and pulse parameters (for DPP and SWV). For an amine-containing aromatic compound, an acidic or neutral pH is often optimal for observing a well-defined oxidation peak. researchgate.net

Illustrative Electrochemical Method Parameters:

| Parameter | Condition |

| Technique | Differential Pulse Voltammetry (DPP) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Range | 0.0 V to +1.2 V |

| Pulse Amplitude | 50 mV |

Illustrative Performance Characteristics of a Hypothetical DPP Method:

| Parameter | Result |

| Linear Range | 1 x 10⁻⁷ M to 1 x 10⁻⁴ M |

| Limit of Detection | ~5 x 10⁻⁸ M |

Future Research Directions and Outlook for 4 Amino 5 Bromopyridin 2 Ol

Unexplored Reactivity and Synthetic Opportunities

The reactivity of 4-Amino-5-bromopyridin-2-ol is largely underexplored, offering significant opportunities for the development of novel synthetic methodologies and the creation of diverse molecular architectures. The presence of three distinct functional groups—an amino group, a bromine atom, and a pyridin-2-ol moiety—on a single aromatic ring makes it a versatile building block.

Future investigations could focus on the selective functionalization of this trifunctional scaffold. For instance, the bromine atom at the 5-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby generating a library of novel derivatives. The reactivity of the bromine atom in nucleophilic aromatic substitution reactions also warrants investigation, particularly given the activating effect of the adjacent amino group.

The amino group at the 4-position offers another handle for derivatization. Its nucleophilic character can be exploited in acylation, alkylation, and sulfonylation reactions to introduce further diversity. Moreover, the amino group can be diazotized and converted into a range of other functional groups, a classic transformation that remains to be explored for this specific molecule.

The pyridin-2-ol core itself presents interesting reactivity. It exists in tautomeric equilibrium with its corresponding 2-pyridone form. This duality influences its reactivity, acting as a nucleophile through either the oxygen or nitrogen atom. The selective N- or O-alkylation and arylation of the pyridin-2-ol moiety could lead to different classes of compounds with distinct properties. For instance, pyridin-2-ol can act as an ambident nucleophile, leading to a mixture of products from both oxygen and nitrogen atom attacks researchgate.net.